Muramoyl-alanylisoglutamine

Description

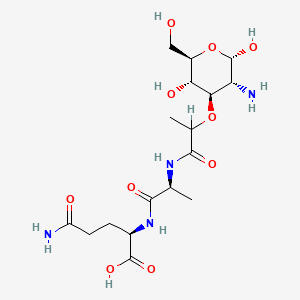

Structure

3D Structure

Properties

CAS No. |

81655-72-3 |

|---|---|

Molecular Formula |

C17H30N4O10 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H30N4O10/c1-6(14(25)21-8(16(27)28)3-4-10(18)23)20-15(26)7(2)30-13-11(19)17(29)31-9(5-22)12(13)24/h6-9,11-13,17,22,24,29H,3-5,19H2,1-2H3,(H2,18,23)(H,20,26)(H,21,25)(H,27,28)/t6-,7?,8+,9+,11+,12+,13+,17-/m0/s1 |

InChI Key |

VWKQENHPWHYNDP-RSBZEYOASA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)N |

Synonyms |

muramoyl-Ala-iso-Gln muramoyl-alanylisoglutamine muramoyl-alanylisoglutamine monohydrochloride muramoyl-L-alanyl-D-isoglutamine |

Origin of Product |

United States |

Molecular Mechanisms of Action of Muramoyl Alanylisoglutamine

Interaction with NOD-Like Receptors (NLRs)

The initial and critical step in the biological activity of Muramoyl-alanyl-isoglutamine is its recognition by and binding to specific NOD-like receptors (NLRs), a class of pattern recognition receptors (PRRs) located in the cytoplasm of immune and other cell types. medigraphic.compnas.org

Specificity for NOD2 Receptor Activation

Muramoyl-alanyl-isoglutamine is specifically recognized by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). invivogen.comuzh.chnih.govchemrxiv.org NOD2 acts as a general sensor for peptidoglycan from both Gram-positive and Gram-negative bacteria by detecting the conserved MDP structure. invivogen.comnih.govmdpi.com The interaction is highly specific; NOD1, another member of the NLR family, recognizes a different peptidoglycan motif, D-γ-glutamyl-meso-DAP dipeptide (iE-DAP), which is primarily found in Gram-negative bacteria. invivogen.commdpi.com This specificity ensures that the immune system can differentiate between different types of bacterial components and mount an appropriate response. The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 is a high-affinity interaction, with a reported dissociation constant (K D ) of 212 ± 24 nM. nih.gov This direct binding event initiates a conformational change in the NOD2 protein, leading to its activation and the initiation of downstream signaling cascades. nih.govnih.govresearchgate.net

Stereospecific Recognition of Muramoyl-alanyl-isoglutamine Isomers by NOD2

The recognition of Muramoyl-alanyl-isoglutamine by NOD2 is highly stereospecific. The naturally occurring and biologically active form of MDP contains an L-alanyl-D-isoglutamine dipeptide. invivogen.comrsc.org Studies have demonstrated that altering the stereochemistry of either amino acid in the dipeptide, such as in the L-L or D-D isomers, completely abrogates the ability of the molecule to activate NOD2. rsc.orgnih.gov This stringent stereoselectivity highlights the precise molecular fit required for receptor binding and activation. rsc.org While the exact structural basis for this specificity is not fully elucidated due to the lack of a co-crystal structure of NOD2 with MDP, molecular modeling suggests that the inactive isomers adopt different docked poses within the NOD2-LRR domain compared to the natural L-D isomer. rsc.org Interestingly, the cellular uptake and subsequent phosphorylation of these inactive isomers are not impaired, indicating that the stereospecificity lies at the level of NOD2 recognition itself. rsc.org

Role of Post-translational Modifications (e.g., Phosphorylation) in Receptor Binding

Recent research has uncovered a critical post-translational modification that is a prerequisite for NOD2 activation by Muramoyl-alanyl-isoglutamine. nih.gov Upon entering the host cell, MDP is phosphorylated by the enzyme N-acetylglucosamine kinase (NAGK) at the C6 position of the N-acetylmuramic acid sugar moiety, creating 6-O-phospho-MDP. rsc.orgnih.gov This phosphorylated form of MDP is the actual agonist for NOD2. nih.gov Macrophages lacking NAGK are unable to sense and respond to MDP, demonstrating the essential role of this phosphorylation event. nih.gov This discovery links amino sugar metabolism directly to innate immune sensing of bacterial cell walls. nih.gov While phosphorylation of MDP is crucial, other post-translational modifications of NOD2 itself, such as ubiquitination of its downstream signaling partner RIPK2, are also vital for signal propagation. embopress.orgfrontiersin.orgnih.gov

Downstream Signaling Pathways Activated by Muramoyl-alanyl-isoglutamine

The binding of phosphorylated Muramoyl-alanyl-isoglutamine to NOD2 triggers a series of intracellular signaling events, leading to the activation of key transcription factors and the expression of genes involved in inflammation and immunity.

NF-κB Pathway Activation and Gene Transcription Regulation

Upon activation by MDP, NOD2 undergoes oligomerization and recruits the serine-threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions. invivogen.comnih.govpnas.orgresearchgate.net This interaction is a pivotal step in the activation of the nuclear factor-kappa B (NF-κB) pathway. invivogen.comuzh.chnih.gov The formation of the NOD2-RIPK2 complex, sometimes referred to as the "nodosome," leads to the recruitment of other proteins, including the E3 ubiquitin ligase XIAP, which mediates the ubiquitination of RIPK2. embopress.orgfrontiersin.orgnih.gov This ubiquitination acts as a scaffold to recruit the IKK (IκB kinase) complex. invivogen.com The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. researchgate.net The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory and anti-microbial genes, including those encoding cytokines like TNF-α and IL-1β, as well as chemokines such as IL-8. pnas.orgnih.govjove.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascade Engagement (ERK, JNK, p38)

In addition to the NF-κB pathway, the activation of NOD2 by Muramoyl-alanyl-isoglutamine also engages the mitogen-activated protein kinase (MAPK) cascades. invivogen.comuzh.charvojournals.org The NOD2-RIPK2 signaling complex can also recruit and activate TAK1 (transforming growth factor-β-activated kinase 1), which in turn activates the various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. invivogen.comresearchgate.net Activation of these MAPK pathways has been observed in various cell types, including microglia and periodontal ligament cells, in response to MDP stimulation. nih.govresearchgate.net The p38 MAPK pathway, in particular, has been shown to be involved in MDP-induced cytokine expression and can interplay with the NF-κB pathway. nih.govjove.com For instance, the p38 inhibitor SB202190 can block the MDP-induced nuclear translocation of the NF-κB p65 subunit in microglia. nih.govjove.com The activation of both NF-κB and MAPK pathways ensures a robust and multifaceted cellular response to the presence of bacterial peptidoglycan. nih.govnih.gov

Table of Research Findings on Muramoyl-alanyl-isoglutamine's Molecular Mechanisms

| Mechanism | Key Findings | Primary Signaling Molecules Involved | References |

|---|---|---|---|

| Specificity for NOD2 Receptor | Muramoyl-alanyl-isoglutamine (MDP) is a specific ligand for the NOD2 receptor, not NOD1. The interaction has a high affinity with a KD of 212 ± 24 nM. | NOD2, Leucine-Rich Repeat (LRR) domain | invivogen.comnih.govmdpi.com |

| Stereospecific Recognition | NOD2 activation is stereospecific to the L-D isomer of MDP. L-L and D-D isomers are inactive. | NOD2, L-alanyl-D-isoglutamine | invivogen.comrsc.orgnih.gov |

| Role of Phosphorylation | MDP requires phosphorylation by N-acetylglucosamine kinase (NAGK) to 6-O-phospho-MDP to become a bona fide NOD2 agonist. | NAGK, 6-O-phospho-MDP | rsc.orgnih.gov |

| NF-κB Pathway Activation | MDP-NOD2 binding leads to RIPK2 recruitment, ubiquitination, and subsequent activation of the IKK complex, resulting in NF-κB nuclear translocation. | RIPK2, XIAP, IKK complex, IκBα, NF-κB | invivogen.comuzh.chpnas.orgnih.govresearchgate.net |

| MAPK Cascade Engagement | The NOD2-RIPK2 complex also activates TAK1, leading to the phosphorylation and activation of ERK, JNK, and p38 MAPK pathways. | TAK1, ERK, JNK, p38 MAPK | invivogen.comresearchgate.netarvojournals.orgresearchgate.net |

Receptor-Interacting Protein 2 (RIP2) Kinase Mediated Signaling

The recognition of Muramoyl-alanyl-isoglutamine (MDP) by the intracellular sensor NOD2 is a critical initiating event in the innate immune response. frontiersin.org Upon binding MDP, NOD2 undergoes oligomerization and recruits the serine/threonine kinase, Receptor-Interacting Protein 2 (RIP2), also known as RICK or CARDIAK. frontiersin.orginvivogen.com This interaction is mediated through homophilic associations between the caspase activation and recruitment domains (CARD) present on both NOD2 and RIP2. frontiersin.org

The recruitment of RIP2 to the NOD2 complex is essential for downstream signaling. frontiersin.orgresearchgate.net Once activated, RIP2 kinase mediates the ubiquitination of key signaling molecules. invivogen.com Specifically, activated RIP2 facilitates the poly-ubiquitination of itself and NEMO/IKKγ, a regulatory subunit of the IκB kinase (IKK) complex. invivogen.com This ubiquitination event is a crucial step for the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. invivogen.comnih.gov

Furthermore, poly-ubiquitinated RIP2 serves as a scaffold to recruit other protein kinases, including the TGF-β-activated kinase 1 (TAK1). invivogen.com The recruitment of TAK1 leads to the activation of the IKK complex and also the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.orginvivogen.com The activation of both NF-κB and MAPKs results in the transcriptional upregulation of a wide array of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and chemokines. frontiersin.orgnih.gov This signaling cascade, initiated by the NOD2-RIP2 interaction, is fundamental to orchestrating an effective inflammatory response against bacterial components. nih.gov

| Key Protein | Function in MDP-RIP2 Signaling | References |

| NOD2 | Intracellular receptor that directly binds to MDP, initiating the signaling cascade. | frontiersin.orginvivogen.com |

| RIP2 (RICK) | Serine/threonine kinase recruited by activated NOD2; essential for downstream signal transduction. | invivogen.comresearchgate.netnih.gov |

| NEMO/IKKγ | Regulatory subunit of the IKK complex; ubiquitinated by RIP2, leading to NF-κB activation. | invivogen.com |

| TAK1 | Kinase recruited by poly-ubiquitinated RIP2; activates both IKK complex and MAPK pathways. | invivogen.com |

| NF-κB | Transcription factor activated by the pathway, leading to the production of inflammatory cytokines. | frontiersin.orgnih.gov |

Inflammasome Activation Mechanisms (e.g., NLRP3, Caspase-1)

Beyond the canonical NF-κB and MAPK pathways, Muramoyl-alanyl-isoglutamine is a potent activator of inflammasomes, which are large, cytosolic multiprotein complexes that regulate inflammation. nih.govwikipedia.org Specifically, MDP has been identified as a key activator of the NLR Family Pyrin Domain-Containing 3 (NLRP3) inflammasome. nih.govnih.gov The activation of the NLRP3 inflammasome by MDP is a critical process for the maturation and secretion of potent pro-inflammatory cytokines. nih.gov

Inflammasomes are assembled in response to pathogen-associated molecular patterns (PAMPs), like MDP, and damage-associated molecular patterns (DAMPs). wikipedia.orgmdpi.com The assembly of the NLRP3 inflammasome in response to MDP leads to the recruitment and activation of an enzyme called Caspase-1. nih.govwikipedia.orgnih.gov Activation of Caspase-1 is a pivotal step, as this protease is responsible for the cleavage of pro-inflammatory cytokines into their biologically active forms. wikipedia.orgnih.gov

The primary substrates for activated Caspase-1 are pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). wikipedia.org Caspase-1-mediated cleavage of these precursors results in the secretion of mature IL-1β and IL-18, cytokines that play a central role in amplifying the inflammatory response, recruiting immune cells, and inducing fever. wikipedia.orgnih.gov Research has shown that macrophages from patients with genetic mutations in the NLRP3 gene exhibit heightened IL-1β secretion when stimulated with MDP. nih.gov This highlights the direct link between MDP recognition and the NLRP3-Caspase-1 axis in driving inflammation. nih.govnih.gov

| Component | Role in MDP-Induced Inflammasome Activation | References |

| MDP | The initiating signal (PAMP) that triggers the inflammasome assembly. | nih.gov |

| NLRP3 | The sensor protein that recognizes the MDP-induced cellular stress, forming the core of the inflammasome complex. | nih.govnih.gov |

| Caspase-1 | An enzyme (protease) that is activated upon inflammasome assembly. | nih.govwikipedia.orgnih.gov |

| Pro-IL-1β / Pro-IL-18 | Inactive cytokine precursors that are cleaved by activated Caspase-1. | wikipedia.org |

| Mature IL-1β / IL-18 | Biologically active, secreted cytokines that promote a powerful inflammatory response. | wikipedia.orgnih.gov |

Cross-talk and Synergy with Toll-like Receptor (TLR) Pathways

The immune response to pathogens is rarely mediated by a single pathway. Instead, it involves complex interplay, or "cross-talk," between different pattern recognition receptor systems. The signaling initiated by Muramoyl-alanyl-isoglutamine through NOD2 exhibits significant synergy with pathways activated by Toll-like Receptors (TLRs). nih.gov TLRs are a class of PRRs that recognize a broad range of microbial components, such as lipopolysaccharide (LPS), which is recognized by TLR4. nih.govnih.gov

When immune cells are stimulated simultaneously with MDP and a TLR ligand like LPS, the resulting inflammatory response is often synergistically enhanced. nih.govuniversiteitleiden.nl This means the combined effect is greater than the sum of the individual effects of each ligand. For instance, co-stimulation of cells with MDP and LPS leads to a marked increase in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α compared to stimulation with either MDP or LPS alone. nih.govacs.org This synergy is not limited to TLR4; NOD2 activation can also modulate signaling pathways downstream of other TLRs, including TLR2. nih.govmdpi.com

The molecular basis for this synergy involves the convergence of the NOD2 and TLR signaling cascades. Both pathways ultimately lead to the activation of common downstream effectors like NF-κB and MAPKs. frontiersin.org The concurrent activation of these pathways can lead to a more robust and sustained activation of transcription factors, resulting in amplified gene expression of inflammatory mediators. acs.org This synergistic activation is crucial for the host's ability to mount a powerful and effective defense against invading bacteria that present multiple PAMPs simultaneously. nih.gov

| Stimulus Combination | Observed Synergistic Outcome | References |

| MDP (NOD2) + LPS (TLR4) | Enhanced production of pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6, TNF-α). | nih.gov |

| MDP (NOD2) + Pam3CSK4 (TLR2) | Strongly increased secretion of pro-inflammatory and Th1-type cytokines and chemokines in dendritic cells. | universiteitleiden.nl |

| MDP (NOD2) + General TLR activation | Augmentation of cytokine release and modulation of specific TLR pathway responses. | acs.org |

| MDP (NOD2) + TLR2/TLR4 | Upregulation of multiple inflammatory mediators and antimicrobial peptides in human dental pulp cells. | nih.gov |

Cellular and Subcellular Responses to Muramoyl Alanylisoglutamine

Activation and Functional Modulation of Immune Cells

MDP plays a crucial role in modulating the activity of several key immune cell populations, including macrophages, dendritic cells, and lymphocytes. This modulation is critical for initiating and shaping both innate and adaptive immune responses.

Macrophage Activation and Phenotypic Changes

Muramyl dipeptide is a potent activator of macrophages, inducing a range of morphological, metabolic, and functional changes. karger.comoup.com Upon stimulation with MDP, macrophages exhibit enhanced spreading and adherence. aai.orgoup.com This activation is characterized by an increase in glucose consumption and the production of various effector molecules. karger.com

Studies have shown that MDP can directly activate macrophages without the need for lymphocyte involvement. nih.gov The activation of macrophages by MDP leads to an increased synthesis of enzymes like collagenase and an enhanced capacity to kill pathogens such as Candida albicans. oup.comresearchgate.net The mechanism of macrophage activation by MDP appears to be distinct from that of other activators like lipopolysaccharide (LPS), as it is not affected by inhibitors of calmodulin or transglutaminase-dependent internalization. karger.com Furthermore, MDP-stimulated macrophages are primed for an enhanced release of superoxide (B77818) anions. researchgate.net

The activation process involves the intracellular receptor NOD2, which upon recognizing MDP, triggers signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators. encyclopedia.pub This activation enhances the phagocytic and microbicidal abilities of macrophages. encyclopedia.pub

Table 1: Effects of Muramoyl-alanyl-isoglutamine on Macrophage Activation

| Effect | Observation | References |

|---|---|---|

| Morphological Changes | Increased spreading and adherence. | aai.orgoup.com |

| Metabolic Changes | Accelerated glucose consumption. | karger.com |

| Functional Changes | Enhanced phagocytic and microbicidal activity. | researchgate.netencyclopedia.pub |

| Increased production of collagenase. | oup.com | |

| Priming for enhanced superoxide anion release. | researchgate.net | |

| Mechanism | Direct activation, independent of lymphocytes. | nih.gov |

| Distinct from LPS-induced activation pathway. | karger.com | |

| Mediated by intracellular NOD2 receptor. | encyclopedia.pub |

Dendritic Cell Maturation and Antigen Presentation Modulation

Muramyl dipeptide plays a significant role in the maturation of dendritic cells (DCs), which are the most potent antigen-presenting cells (APCs) essential for initiating adaptive immune responses. nih.govmdpi.com While MDP alone may have a limited effect on the expression of some maturation markers, it acts synergistically with other bacterial components, such as lipoteichoic acid (LTA), to promote DC maturation. nih.gov

This synergistic stimulation leads to the upregulation of co-stimulatory molecules like CD80, CD83, and CD86, which are crucial for T-cell activation. nih.govmdpi.com A derivative of MDP, MDP-Lys (L18), has been shown to increase the expression of CD80, CD83, and CD86 on human DCs. encyclopedia.pubmdpi.com The maturation process induced by MDP and its analogs is also characterized by an enhanced antigen-presenting function. encyclopedia.pubmdpi.com For instance, lipophilic MDP-antigen conjugates have been shown to be effective in maturing DCs and delivering antigens into the MHC-I cross-presentation pathway. nih.gov

Furthermore, the activation of DCs by MDP can lead to the polarization of the adaptive immune response. For example, stimulation of human DCs with MDP enhances the production of cytokines that promote the development of Th17 cells. uzh.ch

Table 2: Impact of Muramoyl-alanyl-isoglutamine on Dendritic Cells

| Aspect | Finding | References |

|---|---|---|

| Maturation | Synergistically induces maturation with LTA. | nih.gov |

| Upregulates co-stimulatory molecules (CD80, CD83, CD86). | encyclopedia.pubnih.govmdpi.com | |

| Lipophilic MDP conjugates effectively mature DCs. | nih.gov | |

| Antigen Presentation | Enhances antigen-presenting function. | encyclopedia.pubnih.govmdpi.com |

| Delivers antigen cargo into the MHC-I pathway. | nih.gov | |

| Immune Polarization | Promotes Th17 polarization through cytokine production. | uzh.ch |

Lymphocyte (T-cell, B-cell, Natural Killer cell) Engagement Mechanisms

Muramyl dipeptide influences the function of various lymphocyte populations, including T-cells, B-cells, and Natural Killer (NK) cells, through both direct and indirect mechanisms.

T-cells: MDP can act as a co-stimulatory signal for T-cell activation. In vitro studies have shown that MDP increases antigen-specific cytokine production by T-cells in a NOD2-dependent manner. researchgate.net Specifically, it can enhance the production of IFN-γ and TNF-α by T-cells stimulated with an antigen. researchgate.net The NOD2 receptor, which recognizes MDP, is expressed in human CD4+ T-cells, and its activation by MDP can protect T regulatory cells from apoptosis. aai.org

B-cells: The NOD2 receptor is also expressed in human peripheral blood B-cells. researchgate.net Stimulation of B-lymphocytes with MDP leads to the up-regulation of NF-κB-p50 mRNA, indicating a direct effect on B-cell signaling pathways. researchgate.net

Natural Killer (NK) cells: MDP has been shown to modulate the cytotoxic activity of NK cells. nih.gov The effect can be either augmentation or inhibition depending on the context and co-administration with other substances. nih.gov For instance, some studies have shown that MDP can activate human NK cells. mdpi.com Conjugates of MDP have been found to induce the cytotoxic activity of NK cells. nih.gov

Induction of Soluble Mediators

A key aspect of the cellular response to Muramoyl-alanyl-isoglutamine is the production and secretion of a variety of soluble mediators, including pro-inflammatory cytokines and chemokines. These molecules are essential for amplifying the immune response and recruiting other immune cells to the site of infection or inflammation.

Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6, IL-8)

Muramyl dipeptide is a potent inducer of pro-inflammatory cytokine production from various immune cells, particularly monocytes and macrophages. encyclopedia.pubnih.gov The recognition of MDP by the intracellular receptor NOD2 triggers signaling cascades that result in the transcription and secretion of cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). encyclopedia.pubnih.govfrontiersin.org

Studies have demonstrated that MDP stimulation leads to the production of IL-1β, TNF-α, and IL-6 in human monocytes. nih.gov In human monocytic cell lines, MDP has been shown to have a synergistic effect with LPS and LTA in inducing the secretion of IL-1β, IL-6, and IL-8. asm.org Furthermore, MDP can prime these cells for enhanced cytokine production upon subsequent stimulation with other bacterial components. asm.org The production of these cytokines is a hallmark of the innate immune response initiated by MDP. oup.com

Table 3: Pro-inflammatory Cytokines Induced by Muramoyl-alanyl-isoglutamine

| Cytokine | Cell Type(s) | Observation | References |

|---|---|---|---|

| IL-1β | Human Monocytes, Monocytic Cell Lines | Induced by MDP alone and synergistically with LPS/LTA. | nih.govasm.org |

| TNF-α | Human Monocytes, Macrophages | Production stimulated by MDP. | encyclopedia.pubnih.gov |

| IL-6 | Human Monocytes, Monocytic Cell Lines, Basophils, Bronchial Epithelial Cells | Induced by MDP alone and synergistically with other stimuli. | nih.govasm.orgnih.gov |

| IL-8 (CXCL8) | Monocytic Cell Lines, Basophils, Bronchial Epithelial Cells | Secretion induced by MDP. | asm.orgnih.gov |

Chemokine Secretion and Immune Cell Recruitment

In addition to pro-inflammatory cytokines, Muramoyl-alanyl-isoglutamine also stimulates the secretion of chemokines, which are crucial for orchestrating the migration of immune cells to sites of inflammation. The production of chemokines is a key mechanism by which MDP contributes to the recruitment of leukocytes.

MDP has been shown to induce the production of various chemokines. frontiersin.orgcaymanchem.com For example, in human aortic endothelial cells, MDP induces the expression of the chemokine MCP-1 (also known as CCL2). nih.gov In a co-culture system of human basophils and bronchial epithelial cells, MDP enhanced the release of the chemokine CXCL8 (IL-8). nih.gov

The secretion of chemokines like CCL2 is functionally significant for immune cell recruitment. Studies in mice have shown that MDP treatment leads to a NOD2-dependent recruitment of Ly6Chigh "inflammatory" monocytes to the lungs during influenza virus infection, a process that is dependent on the CCL2-CCR2 chemokine axis. plos.org This recruitment of monocytes is a critical component of the protective immune response facilitated by MDP. plos.org

Colony-Stimulating Factor (CSF) Induction

Muramoyl-alanyl-isoglutamine, also known as muramyl dipeptide (MDP), and its derivatives are potent inducers of various colony-stimulating factors (CSFs). frontiersin.org These glycoproteins are crucial for the proliferation, differentiation, and survival of hematopoietic progenitor cells, as well as for the functional activation of mature myeloid cells. nih.govjacc.org The induction of CSFs is a key mechanism underlying the immunomodulatory and hematopoietic effects of MDP. mdpi.com

Research has demonstrated that MDP and its analogs stimulate the production of several types of CSFs, including:

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): In vivo studies in mice have shown that MDP treatment induces the expression of GM-CSF transcripts in the spleen and lungs. nih.gov A synthetic derivative, romurtide, is known to act as a GM-CSF inducer by binding to monocytes and macrophages. jacc.org

Macrophage Colony-Stimulating Factor (M-CSF): MDP treatment in mice has been found to induce M-CSF transcripts in splenic and lung mRNA. nih.gov Studies using various MDP analogs also reported a significant rise in monocyte-macrophage colony-stimulating activity in the serum of mice. asm.orgaai.org

Granulocyte Colony-Stimulating Factor (G-CSF): The MDP analog N²-[(N-acetylmuramoyl)-L-alanyl-D-isoglutaminyl]-N⁶-stearoyl-L-lysine (muroctasin) significantly augments the production of G-CSF from human peripheral blood mononuclear cells (PBMCs) in vitro. nih.gov This finding was supported by Northern blot analysis showing an increase in G-CSF-encoding mRNA. nih.gov The interaction of muramyl peptides with their receptors can trigger a signaling cascade that leads to the expression of numerous genes, including those for CSFs. frontiersin.org

The induction of CSFs by MDP appears to be a robust response, observable even in models where responses to other bacterial components like lipopolysaccharide (LPS) are compromised. For instance, MDP can induce monocyte-macrophage CSF in LPS-hyporesponsive C3H/HeJ mice. aai.org Furthermore, MDP stimulates CSF production through a mechanism that can be independent of tumor necrosis factor (TNF), a key inflammatory cytokine. nih.gov Studies have shown that while MDP induces IL-1 mRNA, it does not induce TNF mRNA or serum bioactivity, distinguishing its pathway from that of LPS in this context. nih.gov

The ability to induce CSFs is not uniform across all muramyl peptide structures. Studies comparing different analogs have found that adjuvant-active compounds like MDP and MDP-butyl-ester are potent inducers of monocyte-macrophage CSA. asm.org In contrast, the adjuvant-inactive stereoisomer MDP(D-D) induces only low levels of CSA. asm.org However, other research indicates no direct correlation between a compound's adjuvant activity and its capacity to induce CSA, suggesting a more complex structure-activity relationship. asm.org

| Compound | Model System | CSF Induced | Key Findings | Source |

|---|---|---|---|---|

| Muramyl dipeptide (MDP) | Mice (in vivo) | GM-CSF, M-CSF | Induced GM-CSF and M-CSF transcripts in spleen and lungs; the mechanism was found to be independent of TNF. | nih.gov |

| Muroctasin [MDP-Lys(L18)] | Human Peripheral Blood Mononuclear Cells (in vitro) | G-CSF | Significantly augmented G-CSF production and corresponding mRNA levels. | nih.gov |

| Muroctasin [MDP-Lys(L18)] | Mice (in vivo) | General CSF | Caused a rise in serum levels of CSF, leading to increased peripheral blood leukocytes. | nih.gov |

| MDP and MDP-butyl-ester | Mice (in vivo) | Monocyte-Macrophage CSA | Elicited significant rises in serum colony-stimulating activity (CSA). | asm.org |

| Muramyl peptides (general) | General | CSFs | Interaction with NLRs triggers signaling that induces expression of CSF genes. | frontiersin.org |

Intracellular Localization and Trafficking Mechanisms of Muramoyl-alanyl-isoglutamine and its Receptors

For Muramoyl-alanyl-isoglutamine (MDP) to initiate a cellular response, it must first cross the plasma membrane to reach its cytosolic receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). mdpi.comnih.gov The process involves several distinct uptake and trafficking mechanisms that ensure the delivery of MDP to the appropriate subcellular compartment and the correct localization of its receptor.

MDP Uptake Mechanisms: The entry of MDP into the host cell cytosol is a regulated process. While initial theories suggested a primary role for peptide transporters, recent evidence points to a more complex picture involving endocytic pathways.

Peptide Transporters: The human peptide transporter hPepT1 has been shown to transport MDP into host cells. cdnsciencepub.com Studies using Xenopus laevis oocytes ectopically expressing hPepT1 demonstrated that it selectively transports MDP but not other NOD2-activating molecules or NOD1-activating peptides. cdnsciencepub.com However, the efficiency of this system in some primary cells may be limited, as many experimental protocols still rely on artificial permeabilization to stimulate cells with MDP. nih.gov Other transporters, such as SLC15A3 and SLC15A4, located on the endolysosomal membrane, have also been implicated in transporting MDP from the lysosome into the cytosol. frontiersin.org

Endocytic Pathways: A clathrin- and dynamin-dependent endocytic pathway has been identified as a key mechanism for MDP internalization and subsequent NOD2 activation in macrophages. nih.gov Inhibition of this pathway, either through chemical inhibitors like chlorpromazine (B137089) or by RNA interference against clathrin, was shown to attenuate MDP uptake and the resulting NF-κB and MAPK activation. nih.gov Following internalization, MDP accumulates in acidified vesicles, and the maturation of these vacuoles is important for inducing NOD2 signaling. nih.gov Macropinocytosis, an actin-dependent uptake process, has also been suggested as a route of entry. researchgate.net

Localization and Trafficking of NOD2: NOD2 is a cytosolic protein, but its specific subcellular localization is critical for its function and is dynamically regulated. nih.govrupress.org

Basal State Localization: In resting cells, particularly intestinal epithelial cells, NOD2 is localized to the cytosol. nih.gov However, a significant fraction of NOD2 is recruited to the plasma membrane. rupress.orgnih.gov This membrane association is crucial for its ability to sense extracellular MDP after it has been transported into the cell. rupress.orgnih.gov The membrane targeting of NOD2 is facilitated by its C-terminal domain. nih.gov

Ligand-Induced Trafficking: Upon stimulation with MDP, NOD2's localization changes to facilitate signaling. NOD2 is recruited to the site of bacterial entry, such as the plasma membrane or the membrane of bacteria-containing phagosomes. mdpi.com This recruitment is essential for activating downstream signaling cascades. nih.gov The protein FRMPD2 (FERM and PDZ domain protein-containing 2) has been identified as a key factor that directs NOD2 to the basolateral membrane in polarized epithelial cells. pnas.org This specific localization is thought to be important for positioning NOD2 at sites of potential bacterial entry while maintaining tolerance to commensal bacteria at the apical surface. pnas.org

Regulatory Proteins: Several proteins interact with NOD2 to regulate its trafficking and activity. The GTPase Rac1 and the protein β-PIX mediate the trafficking of NOD2, and knockdown of Rac1 has been shown to abolish the membrane localization of NOD2. mdpi.comnih.gov Conversely, the protein erbin acts as a negative regulator, binding to NOD2 and inhibiting its signaling. nih.gov

| Molecule | Type | Role in Trafficking/Localization | Source |

|---|---|---|---|

| hPepT1 | Transporter | Transports MDP across the plasma membrane into the cytosol. | cdnsciencepub.com |

| Clathrin/Dynamin | Endocytic Proteins | Mediate the endocytosis of MDP, an essential step for its uptake and subsequent signaling. | nih.gov |

| SLC15A3/SLC15A4 | Endolysosomal Transporters | Transport MDP from the endolysosome to the cytosol. SLC15A3 also recruits NOD2 to the endolysosomal membrane. | frontiersin.org |

| NOD2 | Receptor | Localizes to the cytosol and plasma membrane; recruited to sites of bacterial entry upon MDP stimulation. | rupress.orgnih.govmdpi.com |

| FRMPD2 | Scaffolding Protein | Directs NOD2 to the basolateral membrane in polarized epithelial cells. | pnas.org |

| Rac1 | GTPase | Mediates the trafficking of NOD2 to the plasma membrane. | mdpi.comnih.gov |

| Erbin | Regulatory Protein | Binds to NOD2, acting as a negative regulator of its signaling. | nih.gov |

Structure Activity Relationships Sar and Synthetic Analogs of Muramoyl Alanylisoglutamine

Identification of Key Structural Determinants for Immunological Activity

The immunological activity of Muramoyl-alanyl-isoglutamine is highly dependent on specific stereochemical and structural features of both its carbohydrate and peptide moieties.

The carbohydrate part , N-acetylmuramic acid (MurNAc), is essential for activity. The acetyl group on the muramic acid is a critical determinant for binding to its intracellular receptor, NOD2, and subsequent signaling. researchgate.net The (R)-configuration at the lactic acid moiety of MurNAc is also important for its biological function. nih.gov

The dipeptide portion , L-alanyl-D-isoglutamine, exhibits strict stereochemical requirements for potent immunological activity. The L-configuration of the alanine (B10760859) residue and the D-configuration of the isoglutamine (B555469) are crucial. nih.gov Replacing L-alanine with D-alanine dramatically reduces adjuvant activity. nih.gov Similarly, replacing the D-isoglutamine residue with its L-isomer or other amino acids like L-glutamic acid or D-isoasparagine leads to a marked decrease in biological activity. nih.gov However, some flexibility exists, as replacing L-alanine with other L-amino acids such as L-serine or L-valine can result in comparable activity. nih.govacs.org The α-amide of the D-isoglutamine is not essential, and replacement with a D-glutamic acid residue can maintain or even enhance activity. nih.govnih.gov

Design and Synthesis of Muramoyl-alanyl-isoglutamine Derivatives for Mechanistic Probing

To investigate the mechanisms of action and to improve upon the natural compound's properties, a wide array of Muramoyl-alanyl-isoglutamine derivatives have been synthesized. These synthetic efforts have generally focused on modifying the N-acetylmuramic acid, the dipeptide, or by adding lipophilic groups.

One approach involves replacing the MurNAc moiety altogether. For instance, carbocyclic analogs, where the sugar ring is replaced by a cyclohexanol (B46403) derivative, have been synthesized to understand the importance of the carbohydrate structure. nih.govacs.org Desmuramylpeptides, which lack the muramic acid component but retain a modified peptide or other scaffold, have also been developed. mostwiedzy.plnih.gov Some of these, like the phthalimido desmuramyl dipeptides, have shown significant immunological activity. mostwiedzy.pl

Modifications to the dipeptide chain have also been extensively explored. For example, elongating the peptide chain with L-lysine, mimicking the peptidoglycan structure of Gram-positive bacteria, can result in similar immunostimulatory effects to MDP. acs.org

The synthesis of these analogs often involves standard peptide coupling techniques and carbohydrate chemistry. Solid-phase synthesis methods have also been employed to create libraries of MDP derivatives for high-throughput screening. mostwiedzy.pl These synthetic analogs are invaluable tools for probing the specific interactions between muramyl peptides and their receptors, and for elucidating the downstream signaling pathways. nih.gov

Modulation of Receptor Affinity and Downstream Signaling by Structural Modifications

Structural modifications to Muramoyl-alanyl-isoglutamine directly impact its interaction with the NOD2 receptor and the subsequent activation of intracellular signaling pathways. The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 is a critical initiating event. acs.org

The stereochemistry of the dipeptide is paramount for effective NOD2 activation. The L-D isomer of the alanyl-isoglutamine peptide is necessary for robust signaling, while other stereoisomers show significantly reduced or no activity. nih.gov Amidation of the carboxyl groups in the D-isoglutamine residue can also reduce the immune response, suggesting that the charged state of this group is important for receptor interaction. nih.gov

Upon binding of an active MDP analog, NOD2 undergoes a conformational change and oligomerizes, leading to the recruitment of the kinase RIP2. nih.gov This interaction triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, which result in the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8. nih.govnih.gov

Modifications that increase the lipophilicity of the molecule, such as the addition of fatty acid chains to the muramic acid residue, can have varied effects. While some lipophilic derivatives show increased adjuvant activity and reduced pyrogenicity, others may have decreased activity. nih.govnih.gov This suggests that lipophilicity can influence how the molecule interacts with cell membranes and potentially the NOD2 receptor complex, thereby modulating the downstream signaling output. For example, certain 6-O-acyl derivatives have been shown to possess potent antitumor activities not seen with MDP itself. tandfonline.com

Comparative Analysis of Biological Activities of Different Muramyl Peptides (e.g., Muramyl Dipeptide analogs)

The diverse range of synthesized muramyl peptide analogs exhibits a wide spectrum of biological activities, often differing from the parent compound, Muramoyl-alanyl-isoglutamine (MDP).

| Compound/Analog | Key Structural Modification | Notable Biological Activity |

| Muramyl Dipeptide (MDP) | - | Adjuvant activity, pyrogenic. nih.govchemrxiv.org |

| MDP-D-D | L-alanine replaced with D-alanine | Dramatically decreased adjuvant activity. nih.gov |

| MDP-L-D-glutamic acid | D-isoglutamine replaced with D-glutamic acid | High adjuvant activity. nih.govnih.gov |

| Murabutide | N-acetylmuramyl-L-alanyl-D-isoglutamine-N-butyl ether | Pyrogen-free, stimulates expression of immune mediator genes. frontiersin.org |

| Mifamurtide (L-MTP) | MDP derivative with a lipophilic tail | Antitumor activity. frontiersin.org |

| 6-O-acyl-MDPs | Acyl chain at C6 of muramic acid | Increased adjuvanticity, disappearance of pyrogenicity, potent antitumor activity. nih.govtandfonline.com |

| GMDP | N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine | Higher adjuvanticity and lower pyrogenicity than MDP. frontiersin.org |

| LK 423 | Phthalimido desmuramyl dipeptide | Immunologically active, potential anti-inflammatory agent. mostwiedzy.pl |

| Carbocyclic MDP analog | Muramic acid replaced with a trans-2-[[2'-(acetylamino)cyclohexyl]oxy]acetyl moiety | Non-pyrogenic, immunologically active. acs.org |

Derivatives designed to be less pyrogenic, such as Murabutide, have been developed while retaining immunostimulatory properties. frontiersin.org Lipophilic derivatives, like Mifamurtide and various 6-O-acyl-MDPs, have demonstrated significant antitumor activities, a property not strongly associated with MDP itself. tandfonline.comfrontiersin.org The addition of a glucosamine (B1671600) residue to form N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP) results in a compound with greater adjuvant activity and reduced pyrogenicity compared to MDP. frontiersin.org

Conversely, some modifications lead to a loss of activity. For example, replacing the L-alanine in MDP with glycine (B1666218) results in a marked decrease in biological activity. nih.gov The carbocyclic analog where the muramic acid sugar was replaced with a cyclohexanol derivative was found to be inactive as an adjuvant. nih.gov These comparative analyses underscore the fine-tuning of biological response that can be achieved through specific chemical modifications of the muramyl peptide scaffold.

Advanced Methodologies for Investigating Muramoyl Alanylisoglutamine Biology

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models are fundamental to dissecting the specific cellular responses to Muramoyl-alanyl-isoglutamine. These systems allow for controlled experimental conditions to study mechanistic details of immune activation.

Primary Immune Cell Isolation and Stimulation Assays (e.g., PBMCs, Macrophages)

Primary immune cells, isolated directly from peripheral blood, provide a physiologically relevant system to study the effects of MDP. Peripheral blood mononuclear cells (PBMCs), which include monocytes and lymphocytes, are a common source for these studies. uzh.ch Monocytes can be further purified and differentiated into macrophages, which are key players in the response to bacterial components. nih.govnih.gov

Several methods are employed for monocyte isolation, each with its own advantages and potential impacts on the resulting cell phenotype. nih.govnih.gov These techniques include:

Plastic adhesion: A straightforward method where monocytes adhere to plastic culture dishes, allowing for the removal of non-adherent lymphocytes. nih.gov

Negative selection: This method uses antibodies to label and remove non-monocyte populations, leaving a purified, untouched monocyte population. nih.govmdpi.com

Positive selection: In this approach, monocytes are isolated using antibodies targeting monocyte-specific surface markers, such as CD14. nih.govnih.gov

Once isolated, these primary cells are stimulated with MDP to investigate a range of cellular responses. A critical response is the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgaai.org Researchers have observed that stimulating macrophages with MDP can augment the production of TNF-α when subsequently challenged with lipopolysaccharide (LPS). researchgate.net Furthermore, studies have shown that chronic exposure to MDP can lead to a state of tolerance, where subsequent stimulation with MDP or TLR ligands results in a decreased production of pro-inflammatory cytokines. pnas.org

The choice of isolation method can significantly influence the phenotype and responsiveness of the resulting macrophages. nih.gov For instance, macrophages derived from monocytes isolated by plastic adhesion may exhibit a more pro-inflammatory (M1) phenotype, while those from negative selection might be skewed towards an anti-inflammatory (M2) phenotype. nih.gov

Table 1: Comparison of Monocyte Isolation Techniques

| Isolation Method | Principle | Purity | Potential Phenotypic Skewing | Reference |

|---|---|---|---|---|

| Plastic Adhesion | Differential adherence of monocytes to plastic surfaces. | Lower (e.g., 66.1%) | M1-skewed (CD80high, HLA-DRhigh, CD163low) | nih.gov |

| Negative Selection | Depletion of non-monocytic cells using antibodies. | High (e.g., 94.5%) | M2-skewed (CD80low, HLA-DRlow, CD163high) | nih.gov |

| CD14+ Positive Selection | Direct selection of monocytes using anti-CD14 antibodies. | Highest (e.g., 98.2%) | Less characterized skewing compared to other methods. | nih.gov |

Reporter Cell Lines for Receptor Activation and Signaling Pathway Analysis (e.g., HEK-Blue™ hNOD2 cells, NF-κB reporter assays)

Reporter cell lines are invaluable tools for studying the specific interaction between MDP and its receptor, NOD2, and the subsequent activation of intracellular signaling pathways. rsc.org Human Embryonic Kidney 293 (HEK293) cells are often used for this purpose as they provide a null background for many immune signaling pathways. aai.org

A widely used reporter system is the HEK-Blue™ hNOD2 cell line. nih.govinvivogen.com These cells are engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter. invivogen.com When MDP activates NOD2, it triggers the NF-κB signaling pathway, leading to the production and secretion of SEAP, which can be easily quantified. invivogen.cominvivogen.com This system allows for a sensitive and high-throughput method to screen for NOD2 agonists and antagonists and to study the structure-activity relationship of MDP analogs. invivogen.comacs.org

Luciferase reporter assays are another common method to measure NF-κB activation. pnas.orgfrontiersin.org In this system, cells are transfected with a plasmid containing the luciferase gene downstream of an NF-κB response element. rupress.orgembopress.org Activation of the NF-κB pathway by MDP leads to the expression of luciferase, and the resulting luminescence can be measured to quantify pathway activation. pnas.orgbioassayexpress.com These assays have been instrumental in confirming that NOD2 mediates the response to MDP and in identifying key downstream signaling molecules. pnas.orgnih.gov For example, studies using luciferase assays have shown that the activation of NF-κB by MDP is dependent on the adaptor protein RIPK2. uzh.chpnas.org

Table 2: Reporter Assays for Studying MDP-Induced NOD2 Signaling

| Assay Type | Cell Line | Principle | Output | Reference |

|---|---|---|---|---|

| HEK-Blue™ hNOD2 | HEK293 cells stably expressing human NOD2 and an NF-κB-inducible SEAP reporter. | MDP activates NOD2, leading to NF-κB activation and SEAP secretion. | Colorimetric measurement of SEAP activity. | nih.govinvivogen.com |

| NF-κB Luciferase Reporter Assay | HEK293 or other cell lines transiently or stably transfected with an NF-κB-luciferase reporter plasmid. | MDP-induced NF-κB activation drives luciferase expression. | Luminescence measurement. | pnas.orgfrontiersin.org |

Co-culture Systems for Intercellular Communication Studies

To understand how MDP influences the complex interplay between different immune cells, researchers utilize co-culture systems. These systems allow for the study of intercellular communication, which can occur through direct cell-to-cell contact or via the secretion of signaling molecules like cytokines. nih.govmdpi.com

For example, co-culturing macrophages and lymphocytes can reveal how MDP-activated macrophages influence lymphocyte responses. Macrophages, upon recognizing MDP, release cytokines that can, in turn, modulate the activity of T cells and B cells. researchgate.net The communication between different cell types is crucial for a coordinated immune response. escholarship.orgresearchgate.net

Recent advances have led to the development of sophisticated techniques to trace these interactions. Proximity-dependent biotinylation strategies, for instance, can be used to label and identify proteins secreted by one cell type that interact with another, providing insights into the secretome-mediated communication networks. nih.gov

Molecular and Cellular Biology Techniques

A deep dive into the molecular mechanisms underlying MDP's biological effects is made possible through a variety of powerful molecular and cellular biology techniques.

Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)

Gene expression profiling techniques are essential for understanding the global transcriptional changes induced by MDP in target cells.

RNA-sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome of a cell at a given moment. By comparing the RNA-seq data of MDP-stimulated cells to unstimulated controls, researchers can identify all the genes that are up- or down-regulated in response to MDP. nih.gov This has been used to characterize the gene expression profiles of monocyte progenitors and to understand how tumor burden influences gene expression in dendritic cell progenitors. nih.govomicsdi.org

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a targeted approach used to quantify the expression levels of specific genes of interest. jbtr.or.kr It is often used to validate the findings from RNA-seq experiments or to investigate the regulation of a smaller set of known target genes. aai.org For example, RT-qPCR has been used to confirm the upregulation of genes encoding pro-inflammatory cytokines like IL-1β and IL-6 in response to MDP stimulation in both human and murine cells. aai.org

These techniques have revealed that MDP induces a complex transcriptional program that includes not only pro-inflammatory genes but also negative feedback regulators, such as TNFAIP3 (A20), which are crucial for controlling the inflammatory response. aai.org

Proteomic Approaches for Protein-Protein Interactions and Post-translational Modifications

Proteomic approaches provide a global view of the proteins expressed in a cell and can be used to study how MDP stimulation affects protein-protein interactions and post-translational modifications.

Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) coupled with mass spectrometry has been used to analyze global protein expression changes in cells after MDP stimulation. nih.gov This approach has identified a complex pro-inflammatory program regulated by NOD2, involving proteins related to protein folding, DNA repair, and cellular redox homeostasis. nih.gov

Phosphoproteomics , a subfield of proteomics, focuses specifically on identifying and quantifying protein phosphorylation events. researchgate.net This is particularly relevant for studying MDP signaling, as phosphorylation is a key mechanism in many signal transduction pathways. frontiersin.org Phosphoproteomic studies have been employed to investigate the function of NOD2 in Crohn's disease by assessing changes in protein phosphorylation after MDP stimulation. researchgate.net Such studies have identified novel phosphorylation sites on proteins involved in the NOD2 signaling pathway, such as Ataxin-3 and Optineurin, providing new insights into the regulation of the immune response to MDP. frontiersin.org

Co-immunoprecipitation (Co-IP) followed by mass spectrometry is a powerful technique for identifying protein-protein interactions. This method can be used to pull down a protein of interest (e.g., NOD2) and identify other proteins that are physically associated with it. This has been crucial in identifying the interaction between NOD2 and its downstream adaptor protein, RIPK2. researchgate.net

Gene Editing Techniques for Receptor Knockout/Knock-in Studies (e.g., CRISPR/Cas9)

The advent of precise gene-editing technologies, particularly the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system, has revolutionized the study of Muramoyl-alanyl-isoglutamine (also known as muramyl dipeptide or MDP) biology. cancerworld.net These tools allow for the targeted disruption (knockout) or modification (knock-in) of genes encoding receptors and signaling proteins, providing definitive evidence of their roles in the MDP recognition and response pathway. cancerworld.netfrontiersin.org The primary intracellular receptor for MDP, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), has been a major target of these investigations. nih.govnih.gov

Researchers have successfully used CRISPR/Cas9 to generate NOD2 knockout models in various systems to elucidate its function. For instance, CRISPR/Cas9 was employed to create NOD2 knockout human epithelial cell lines, such as HCT116 and HEK293T, as well as monocytic THP-1 cells. nih.govnih.govd-nb.info In these knockout cells, the response to MDP, typically measured by the activation of the NF-κB signaling pathway and subsequent cytokine production, is abrogated. nih.govnih.gov This confirms NOD2's essential role in mediating MDP's pro-inflammatory effects. wiley.com These cellular models are invaluable for dissecting the signaling cascade downstream of MDP recognition. nih.gov For example, a study used CRISPR/Cas9 to knock out NOD1, NOD2, or both in HEK293T cells to create a clean system for assessing the specific biological activity of different muropeptides. nih.gov The functional knockout was confirmed by the absence of an NF-κB-dependent luciferase response after stimulation with MDP. nih.gov

Beyond cell lines, CRISPR/Cas9 has been instrumental in developing knockout animal models. A NOD2-knockout mouse model was established using CRISPR/Cas9 in C57BL/6J mice to investigate the role of NOD2 in wear-particle-induced osteolysis. rsc.org The successful gene knockout was confirmed by direct gene sequencing, which identified a 47-base-pair deletion, and by the suppressed protein expression of NOD2. rsc.org These in vivo models are critical for understanding the systemic and tissue-specific consequences of impaired MDP sensing.

The table below summarizes key research findings utilizing CRISPR/Cas9 to study the biology of Muramoyl-alanyl-isoglutamine and its receptor, NOD2.

| Model System | Gene Edited | Key Finding | Reference(s) |

| HEK293T Cells | NOD1 and/or NOD2 (Knockout) | Created a system to specifically assess NOD1 vs. NOD2 agonist activity; confirmed MDP is a specific NOD2 agonist. | nih.gov |

| HCT116 Cells | NOD2 (Knockout) | Engineered cells for knockout and subsequent lentiviral overexpression of NOD2 variants to study pathomechanisms of intestinal inflammation. | nih.gov |

| C57BL/6J Mice | NOD2 (Knockout) | Established a knockout mouse model to demonstrate the role of NOD2 in titanium particle-induced osteolysis. | rsc.org |

| THP-1 Cells | LRRK2 (Knockout) | Showed that LRRK2 is necessary for optimal phosphorylation of the downstream kinase Rip2 upon NOD2 activation by MDP. | oup.com |

| THP-1 Cells | NLRP12 (Knockout) | Enhanced secretion of TNF-α in response to MDP was observed, indicating NLRP12 negatively regulates the NOD2 pathway. | d-nb.info |

Immunofluorescence and Live-cell Imaging for Subcellular Dynamics

Immunofluorescence and live-cell imaging are powerful microscopic techniques used to visualize the spatial and temporal dynamics of cellular processes triggered by Muramoyl-alanyl-isoglutamine (MDP). These methods allow researchers to track the subcellular localization of the NOD2 receptor, its downstream signaling partners, and the ultimate consequences of pathway activation in real-time.

Upon stimulation with MDP, NOD2 undergoes conformational changes and oligomerization, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RIP2). nih.govresearchgate.net This assembly forms a signaling platform often referred to as the "nodosome". researchgate.net Live-cell imaging and immunofluorescence have been used to study the formation of these higher-order signaling complexes. For instance, downstream of NOD2 activation, RIPK2 can self-oligomerize into filamentous structures called RIPosomes. embopress.org Immunofluorescence imaging in HeLa cells has been used to visualize these GFP-tagged RIPK2 assemblies and to track the subsequent translocation of the NF-κB subunit p65 from the cytoplasm to the nucleus, a key step in activating gene transcription. embopress.org

These imaging techniques are also applied to observe other cellular events induced by MDP. In one study, immunofluorescence staining was used on SH-SY5Y neuroblastoma cells to demonstrate that MDP treatment increased the production and cytoplasmic localization of amyloid-β (Aβ) 1-42 oligomers, which are implicated in Alzheimer's disease. imrpress.com Another application involves detecting the byproducts of signaling pathways; for example, immunofluorescence can detect L-citrulline, a byproduct of nitric oxide (NO) synthesis, which can be part of the immune response to bacterial components like MDP. mdpi.com

The table below details research findings where immunofluorescence was used to investigate the subcellular effects of Muramoyl-alanyl-isoglutamine.

| Cell Type | Target Visualized | Observation | Reference(s) |

| SH-SY5Y Cells | Amyloid-β (Aβ) 1-42 | MDP treatment induced the production and cytoplasmic localization of Aβ1-42 oligomers. | imrpress.com |

| HeLa Cells | p65 (NF-κB subunit) | Visualized nuclear translocation of p65 following cellular infection, a process that can be initiated by MDP-NOD2 signaling. | embopress.org |

| Locust Hemocytes | L-citrulline | Detected the byproduct of NO synthesis, indicating NOS activity as part of an immune response to bacterial challenge. | mdpi.com |

Structural Biology Approaches

X-ray Crystallography of Muramoyl-alanyl-isoglutamine-Receptor Complexes

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional atomic structure of molecules, including protein-ligand complexes. wikipedia.organton-paar.com In the context of Muramoyl-alanyl-isoglutamine (MDP), this method is crucial for understanding the exact molecular interactions between MDP and its receptor, NOD2. However, obtaining a high-resolution crystal structure of the full-length human NOD2 protein, let alone in a complex with MDP, has proven to be challenging. nih.gov

To date, a definitive crystal structure of the NOD2-MDP complex has not been reported. nih.gov Despite this, significant structural insights have been gained from related crystallographic studies. The crystal structure of the rabbit NOD2 protein in an ADP-bound, inactive state has been solved. nih.gov This structure reveals a hook-shaped architecture comprising the NOD domain and a leucine-rich repeat (LRR) domain. nih.gov It is widely proposed that MDP recognition occurs within this LRR domain. nih.govembopress.org Mutagenesis studies, guided by this structural model, have identified specific residues within the LRR domain that are critical for MDP recognition and subsequent NOD2 activation. embopress.org

While a direct NOD2-MDP structure remains elusive, X-ray crystallography has successfully determined the structure of MDP in complex with other proteins. For example, the crystal structure of a peptidoglycan recognition protein (CPGRP-S) was solved in a binary complex with MDP, revealing that the muramyl moiety of MDP binds at the interface of two protein molecules. researchgate.net Additionally, the crystal structure of the kinase domain of RIPK2, a critical downstream signaling partner of NOD2, has been solved in complex with small-molecule inhibitors, providing insights into the regulation of the signaling pathway. acs.org These structures, while not of the primary receptor complex, provide valuable information about the conformational properties of MDP and the structural basis of the downstream signaling cascade. researchgate.netacs.org

Cryo-Electron Microscopy for Oligomerization Studies

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic macromolecular assemblies, making it particularly well-suited for studying the oligomerization events that are central to NOD2 signaling. frontiersin.orgmdpi.com Upon binding Muramoyl-alanyl-isoglutamine (MDP), NOD2 is believed to undergo a conformational change that triggers its self-oligomerization. nih.govbiorxiv.org This oligomer then serves as a scaffold to recruit and activate downstream proteins like RIPK2. researchgate.netuniprot.org

While a high-resolution structure of the full MDP-induced NOD2 oligomer has not yet been detailed, cryo-EM has been instrumental in revealing the architecture of the downstream signaling complex. Two independent studies have used cryo-EM to solve the structure of the "RIPosome," which is a filamentous helical structure formed by the self-oligomerization of the RIPK2 kinase. embopress.org The formation of this RIPK2 filament is a direct consequence of NOD2 activation. embopress.org These cryo-EM structures show that RIPK2 assembles via interactions between its caspase activation and recruitment domain (CARD), and this assembly is critical for activating NF-κB signaling. embopress.org

The success in resolving the RIPosome structure highlights the potential of cryo-EM to capture the transient and complex assemblies that characterize innate immune signaling. frontiersin.org The technique's ability to analyze structurally diverse populations of molecules in a near-native state makes it ideal for future studies aimed at visualizing the initial steps of NOD2 oligomerization upon MDP binding. frontiersin.orgmdpi.com Insights from other NLR proteins, where cryo-EM has been used to understand their oligomerization, further underscore the utility of this approach for the NOD2 system. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the three-dimensional structure and dynamics of molecules in solution. For Muramoyl-alanyl-isoglutamine (MDP), NMR has provided critical insights into its conformational preferences, which are directly linked to its biological activity. researchgate.netnih.gov Unlike crystallography, which provides a static picture of a molecule in a crystal lattice, NMR reveals the ensemble of conformations that exist in a more physiologically relevant solution state.

Early ¹H-NMR studies of MDP in dimethyl sulfoxide (B87167) provided evidence for a specific, folded conformation involving two successive β-turns. researchgate.net More advanced studies have combined NMR data with molecular dynamics simulations to perform detailed conformational analyses. srce.hr These investigations show that MDP is not rigid but possesses significant flexibility. nih.govsrce.hr

NMR has also been crucial for comparing the conformations of different MDP anomers and derivatives and correlating these structural differences with NOD2 activation. For example, NMR data combined with molecular dynamics simulations of glucosaminyl-muramyl-dipeptide (GMDP) showed that the α-anomer preferentially adopts a folded conformation stabilized by an intramolecular hydrogen bond, whereas the β-anomer exists in a more extended state. nih.gov Significantly, the study found that the α-anomer was biologically inactive, with the immunoadjuvant activity of the mixture being entirely due to the β-anomer. nih.gov This demonstrates that the specific conformation of the glycopeptide is critical for recognition by the host's immune receptors. Furthermore, NMR is routinely used to confirm the chemical structure, site of modification, and stereoselectivity of newly synthesized MDP analogues designed as probes or potential immunomodulators. scispace.commdpi.com

The table below summarizes key findings from NMR studies on the conformation of Muramoyl-alanyl-isoglutamine and related compounds.

| Compound | Methodology | Key Finding | Reference(s) |

| Muramyl dipeptide (MDP) | ¹H-N.M.R. in DMSO | Provided evidence for a folded structure involving two successive β-turns. | researchgate.net |

| N-acetyl-muramyl-L-alanyl-isoglutamine (MAG/MDP) | Molecular dynamics restrained by NMR data | Performed a detailed conformational analysis, highlighting the molecule's flexibility. | srce.hr |

| Glucosaminyl-muramyl-dipeptide (GMDP) | NMR spectroscopy and molecular dynamics | Showed that the α-anomer is folded and inactive, while the β-anomer is extended and biologically active. | nih.gov |

| Modified MDP derivatives | 2D NMR (HMBC) | Confirmed the site of chemical modification and stereoselectivity of synthetic MDP derivatives. | scispace.com |

Theoretical Frameworks and Emerging Research Avenues for Muramoyl Alanylisoglutamine

Muramoyl-alanyl-isoglutamine in the Context of Trained Innate Immunity Theory

Muramoyl-alanyl-isoglutamine, also known as muramyl dipeptide (MDP), is a key molecule in the theory of trained innate immunity. This concept describes the ability of innate immune cells, such as monocytes and macrophages, to mount a memory-like, enhanced response to a secondary challenge after an initial encounter with a stimulus. researchgate.net MDP, a component of bacterial cell wall peptidoglycan, induces trained immunity primarily through its interaction with the intracellular pattern recognition receptor (PRR), Nucleotide-binding Oligomerization Domain 2 (NOD2). asm.orgtandfonline.com

The engagement of NOD2 by MDP triggers a cascade of intracellular signaling events, including the activation of p38 and JNK MAPK-dependent pathways. asm.org This leads to epigenetic reprogramming of the innate immune cells. tandfonline.com A key epigenetic modification observed is the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) at the promoter regions of crucial inflammatory cytokine genes, such as those for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). tandfonline.com This epigenetic mark is associated with a more open chromatin state, allowing for a faster and more robust transcriptional response upon subsequent stimulation. tandfonline.com

The induction of trained immunity by MDP is not only a localized phenomenon but can also have systemic effects. It is proposed that MDP can directly access the bone marrow and influence hematopoietic stem and progenitor cells (HSPCs), leading to the generation of "trained" innate immune cells. researchgate.net Alternatively, MDP can induce cytokine production in peripheral tissues, which in turn can reprogram HSPCs in the bone marrow. researchgate.net Studies have shown that circulating levels of MDP can correlate with the strength of trained immunity responses. For instance, baseline MDP concentrations have been positively correlated with the induction of trained immunity following BCG vaccination. nih.gov

The ability of MDP to induce trained immunity has significant implications. It suggests a mechanism for the non-specific protective effects observed with certain vaccines, like BCG, against heterologous infections. researchgate.netnih.gov This property of MDP is being explored for its potential to enhance vaccine efficacy and as a therapeutic strategy to boost the innate immune system. asm.orgtandfonline.com The type and concentration of the ligand, such as MDP, can determine whether monocytes are programmed for trained immunity or tolerance. tandfonline.com

Interactive Data Table: Factors in MDP-Induced Trained Immunity

| Factor | Role in Trained Immunity | Key Findings |

| Receptor | NOD2 | Primary intracellular sensor for MDP, initiating the signaling cascade for trained immunity. asm.orgtandfonline.com |

| Signaling Pathways | p38 and JNK MAPK | Mediate the induction of trained immunity following NOD2 activation by MDP. asm.org |

| Epigenetic Modifications | Histone H3 Trimethylation (H3K4me3) | Increased at the promoters of inflammatory cytokine genes (e.g., IL-6, TNF-α), leading to enhanced cytokine production upon restimulation. tandfonline.com |

| Cellular Reprogramming | Monocytes, Macrophages, HSPCs | MDP can directly or indirectly reprogram these cells, leading to a long-term enhanced immune response. researchgate.net |

| Systemic Effects | Circulating MDP Levels | Correlate with the magnitude of the trained immunity response, influencing the biological effects of vaccines like BCG. nih.gov |

Role in Mediating Immune Tolerance and Homeostasis Mechanisms

While Muramoyl-alanyl-isoglutamine (MDP) is a potent inducer of inflammatory responses and trained immunity, it also plays a crucial role in mediating immune tolerance and maintaining homeostasis. frontiersin.orgnih.gov The outcome of NOD2 activation by MDP—whether it leads to a pro-inflammatory state or tolerance—can be influenced by factors such as the dose and duration of exposure. pnas.orgpnas.org

Chronic or prolonged stimulation of NOD2 with MDP can lead to a state of tolerance, characterized by a diminished response to subsequent challenges with MDP or other microbial ligands like those for Toll-like receptors (TLRs). pnas.org This "Nod2-mediated tolerance" is a protective mechanism to prevent excessive and potentially harmful inflammation in environments with constant exposure to bacterial products, such as the gut. pnas.orgfrontiersin.org Mechanistically, this tolerance can be induced through the degradation of the NOD2 protein itself. Upon stimulation with MDP, NOD2 can be ubiquitinated and subsequently degraded by the proteasome, rendering the cell less responsive to further stimulation. nih.gov Another proposed mechanism involves the downregulation of downstream signaling molecules like IRAK-1 upon chronic MDP exposure. pnas.org

MDP also contributes to immune homeostasis by promoting the generation of regulatory immune cells. Systemic administration of MDP has been shown to increase the population of tolerogenic CD103+ dendritic cells (DCs) in the spleen and gut lamina propria. pnas.org This effect is mediated by the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). pnas.org These tolerogenic DCs are crucial for inducing regulatory T cells (Tregs), which play a central role in suppressing excessive immune responses and maintaining tolerance to self-antigens and commensal microflora. nih.govpnas.org Therefore, by activating NOD2, muramyl peptides are involved in maintaining a tolerogenic environment in the gut, which is essential for immune homeostasis. pnas.orgfrontiersin.org

The dual role of MDP in both activating and suppressing immune responses highlights its function as a key regulator of immune homeostasis. nih.govresearchgate.net It enables the immune system to mount a robust defense against pathogens while preventing chronic inflammation in response to the constant presence of the microbiome. frontiersin.orgresearchgate.net

Unexplored Receptors and Novel Signaling Pathways Mediated by Muramoyl-alanyl-isoglutamine

While NOD2 is the most well-characterized intracellular receptor for Muramoyl-alanyl-isoglutamine (MDP), research suggests the existence of other receptors and signaling pathways. frontiersin.org The diverse biological activities of MDP, some of which may not be fully explained by NOD2 signaling alone, point towards a more complex interaction with the host's cellular machinery.

For instance, some studies have hinted at the involvement of other members of the NLR (NOD-like receptor) family, such as NALP3, in the response to muramyl peptides. frontiersin.org The activation of these alternative receptors could lead to different downstream signaling cascades and cellular outcomes. The precise nature of these interactions and the specific conditions under which they occur remain largely unexplored.

In addition to alternative primary receptors, there is evidence of novel signaling pathways that are modulated by MDP. For example, MDP has been shown to synergize with agonists of Toll-like receptors (TLRs) like TLR4 and TLR9, enhancing the resulting immune response. frontiersin.org This synergistic effect is mediated through the cooperation of intracellular NF-κB-MAPK and IRF-signaling cascades. frontiersin.org The exact molecular mechanisms of this cross-talk between NOD2 and TLR signaling pathways are still being elucidated.

Furthermore, some biological effects of MDP appear to be independent of the canonical NOD2-RIPK2-NF-κB pathway. For instance, studies have shown that MDP can influence cellular processes like autophagy through NOD2, but the downstream signaling components are distinct from the inflammatory pathway. The interaction of NOD2 with proteins like ATG16L1 to regulate autophagy represents a novel signaling axis for MDP. frontiersin.org

Recent research has also implicated MDP and NOD2 signaling in neuroinflammatory processes. In the context of Alzheimer's disease models, MDP has been shown to promote the production of amyloid-β1-42 oligomers via a NOD2/p-p38 MAPK/BACE1 signaling pathway in neuronal cells. imrpress.com This highlights a previously unrecognized role for MDP signaling in the central nervous system and its potential contribution to neurodegenerative diseases.

The exploration of these unexplored receptors and novel signaling pathways is a critical area of future research. A deeper understanding of the complete signaling network activated by MDP will provide a more comprehensive picture of its immunomodulatory functions and may reveal new therapeutic targets.

Development of Advanced Research Probes and Modulators based on Muramoyl-alanyl-isoglutamine Structure

The development of advanced research probes and modulators based on the Muramoyl-alanyl-isoglutamine (MDP) structure is a burgeoning field aimed at dissecting its complex biological activities and harnessing its therapeutic potential. nih.govnih.gov Given that MDP itself has limitations such as pyrogenicity (fever-inducing properties) and rapid elimination from the body, significant effort has been dedicated to synthesizing analogs with improved pharmacological profiles. nih.govnih.gov

These synthetic efforts have led to a variety of MDP derivatives with modified selectivity, biocompatibility, and efficacy. nih.gov These include:

Lipophilic Derivatives: The attachment of fatty acids or phospholipids (B1166683) to the MDP core structure enhances its lipophilicity. nih.gov This modification can improve the adjuvant and immunoprotective properties while reducing pyrogenicity. acs.org Examples include 6-O-(tetradecylhexadecanoyl)-N-acetylmuramyl-L-alanyl-D-isoglutamine (B3O-MDP) and Muramyltripeptide phosphatidylethanolamine (B1630911) (MTP-PE), also known as Mifamurtide. nih.gov

Desmuramylpeptide Analogs: In these compounds, the N-acetylmuramyl moiety is replaced with other chemical groups. nih.gov This approach has yielded molecules with potent immunostimulatory effects and, in some cases, direct anti-cancer activity. nih.gov

Conjugates: MDP and its derivatives have been conjugated to other molecules, such as adenosine (B11128) or tuftsin, to create compounds with unique activities, including immunosuppressive properties. nih.gov

Isosteric Replacements: The amide bonds within the dipeptide portion of MDP have been replaced with phosphonamides or phosphonates to create novel analogs with potentially altered stability and biological activity. mdpi.com

These synthetic analogs serve as valuable research probes to investigate the structure-activity relationships (SAR) of MDP and to identify the specific structural features responsible for its various biological effects. nih.gov For example, the development of non-pyrogenic analogs like Murabutide has allowed for the study of MDP's immunomodulatory effects without the confounding factor of fever induction. frontiersin.org

Furthermore, the creation of MDP-based molecules with fluorescent or radioactive labels could facilitate studies on its uptake, intracellular trafficking, and interaction with target proteins. The development of peracetylated N-acetyl-muramic acid probes, for instance, aims to improve their ability to cross cellular membranes for metabolic labeling of bacterial peptidoglycan. acs.org

The ongoing development of these advanced research probes and modulators is crucial for a more precise understanding of MDP's mechanism of action and for the rational design of new immunotherapies and vaccine adjuvants.

Interactive Data Table: Examples of MDP-Based Modulators

| Compound Name | Modification | Key Feature/Activity |

| Mifamurtide (MTP-PE) | Lipophilic derivative (conjugated to phosphatidylethanolamine) | Used as an adjuvant therapy for osteosarcoma. nih.gov |

| Romurtide (Muroctasine) | N-acetylmuramyl-L-alanyl-D-isoglutamine-N6-steroyl-L-lysine | Increases nonspecific resistance to pathogens and induces cytokine synthesis. nih.gov |

| Murabutide | Pyrogen-free derivative | Safe derivative of MDP that stimulates a wide range of biological effects in macrophages. frontiersin.org |

| Glucosaminylmuramyl dipeptide (GMDP) | Addition of N-acetylglucosaminyl | Possesses higher adjuvant activity and lower pyrogenicity than MDP. nih.gov |

| N-acetyl-nor-muramyl-L-alanyl-D-isoglutamine (norMDP) | Derivative used as a vaccine adjuvant | In clinical trials for cancer vaccines. nih.gov |

Computational Approaches for Predicting Muramoyl-alanyl-isoglutamine Interactions and SAR

Computational approaches are increasingly vital for understanding the interactions of Muramoyl-alanyl-isoglutamine (MDP) with its receptors and for predicting the structure-activity relationships (SAR) of its analogs. nih.govnih.gov These in silico methods complement experimental studies by providing insights into the molecular basis of MDP's biological activity, guiding the design of new derivatives with desired properties.